methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate
Description
methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic heterocyclic compound featuring a fused cyclopenta[c]chromen core substituted with a methyl group at position 6, a ketone at position 4, and a furan-2-carboxylate moiety linked via an oxymethyl group at position 5.
Properties
IUPAC Name |
methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-16(24-10-12-6-8-17(25-12)20(22)23-2)9-7-14-13-4-3-5-15(13)19(21)26-18(11)14/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHTMVEPAURLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of novel pharmaceuticals. Its structural characteristics are conducive to interactions with biological targets, making it a candidate for drug discovery.
Antiviral Properties
Research indicates that compounds similar to methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate exhibit antiviral activity. For instance, derivatives of chromene have been studied for their ability to inhibit viral replication, particularly in the context of HIV and other viruses .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various studies. Compounds with similar furan and chromene structures have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may also possess such effects .
Organic Synthesis
This compound can serve as an intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:
Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex organic molecules through reactions such as esterification and nucleophilic substitutions. This application is particularly valuable in the synthesis of natural products and pharmaceuticals .
Photochemical Applications
Due to its unique structure, this compound may also have applications in photochemistry. Compounds with similar frameworks have been investigated for their light absorption properties and potential use in photodynamic therapy .
Materials Science
In materials science, this compound can be explored for its properties as a polymer additive or a precursor for functional materials.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Research into similar compounds has shown that they can improve material performance under various conditions .
Coatings and Films
Due to its chemical stability and potential UV-blocking properties, this compound may be suitable for use in coatings and films that require enhanced durability and protection against environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness arises from its cyclopenta[c]chromen core and furan-2-carboxylate side chain. Below is a comparative analysis with closely related derivatives:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Findings
Core Structure Variations :
- The target’s 2,3-dihydro-1H-cyclopenta[c]chromen core introduces partial saturation, likely reducing planarity and increasing conformational flexibility compared to fully unsaturated chromen/isochromen systems (e.g., ). This may enhance solubility or alter binding interactions in biological systems.
- The 6-methyl and 4-oxo groups contrast with analogs like , which has a 6-hexyl and 4-phenyl group, significantly increasing lipophilicity (XLogP3 = 6.8 vs. ~4.5 for the target) .
Side Chain Modifications: The furan-2-carboxylate group is shared with and , but its linkage via an oxymethyl spacer differs from , which uses a phenoxy group. This spacer increases rotatable bond count (5–11), influencing entropy and molecular rigidity .
Synthetic Approaches :
- Synthesis of furan-carboxylate derivatives often involves esterification or nucleophilic substitution. For example, used furoyl chloride at 200°C for 4 hours, while employed K₂CO₃ in DMF at 60°C. The target compound likely requires similar conditions, with purification via column chromatography .
This could favor crystalline phases or supramolecular assembly .
Ring Puckering and Conformation: The cyclopenta[c]chromen core may adopt puckered conformations, as described in Cremer-Pople coordinates for five-membered rings .
Research Implications
- Drug Design : The target’s moderate XLogP3 (~4.5) and rotatable bonds (5) align with Lipinski’s rules, suggesting favorable bioavailability compared to bulkier analogs like .
- Material Science : Partial saturation in the core could enhance thermal stability or optical properties relative to fully aromatic systems.
- Synthetic Challenges : The presence of multiple oxygen atoms and a labile ester group may necessitate careful optimization of reaction conditions to avoid hydrolysis .
Biological Activity
Methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following properties:
- Molecular Formula : C17H18O5
- Molecular Weight : 302.32 g/mol
- Boiling Point : Approximately 591.8°C (predicted)
- Density : 1.40 g/cm³ (predicted)
- pKa : 3.36 (predicted) .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This action may be mediated through the NF-kB signaling pathway, which is crucial in inflammatory responses .
Antioxidant Properties
The compound demonstrates significant antioxidant capabilities by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is essential in protecting cells from oxidative stress-related damage .
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .
Case Studies
-
In Vivo Anti-inflammatory Study :
- Objective : Evaluate the efficacy of the compound in reducing inflammation in a murine model.
- Method : Mice were treated with varying doses of the compound, and inflammation was induced using DSS (dextran sulfate sodium).
- Results : The treatment group exhibited reduced histopathological injury and lower levels of inflammatory markers compared to controls .
- Antioxidant Activity Assessment :
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- NF-kB Pathway : Inhibition of this pathway leads to decreased expression of inflammatory mediators.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may involve activation of caspases and modulation of Bcl-2 family proteins.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H18O5 |
| Molecular Weight | 302.32 g/mol |
| Boiling Point | ~591.8 °C (predicted) |
| Density | 1.40 g/cm³ (predicted) |
| pKa | 3.36 (predicted) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin with a nucleophilic substitution or esterification reaction between the cyclopenta[c]chromenol derivative and the furan carboxylate precursor. Use bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to facilitate ether bond formation, as demonstrated in analogous furan-carboxylate syntheses . Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity. Purify via recrystallization or column chromatography, monitoring purity via HPLC or TLC. For scale-up, consider continuous-flow reactors to improve reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the furan-carboxylate and cyclopenta[c]chromene moieties, focusing on characteristic signals (e.g., ester carbonyl at ~165–170 ppm in 13C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For stereochemical analysis, employ X-ray crystallography if single crystals are obtainable, or computational methods like DFT to predict electronic structures . Pair with HPLC-PDA to assess purity and detect byproducts.
Advanced Research Questions
Q. How can structural elucidation challenges (e.g., stereochemistry or tautomerism) be resolved for this compound?
- Methodological Answer : For ambiguous stereocenters, use NOESY NMR to determine spatial proximity of protons. If crystallization is feasible, perform single-crystal X-ray diffraction to resolve absolute configuration . For tautomerism in the cyclopenta[c]chromene core, conduct pH-dependent UV-Vis studies and compare experimental data with DFT-predicted tautomeric equilibria . Validate results using dynamic NMR at varying temperatures.
Q. What strategies address contradictory bioactivity data in studies involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:
- Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity.
- Validate biological activity via dose-response curves across multiple cell lines or enzymatic assays.
- Cross-reference with molecular docking simulations to confirm target binding affinity, especially if off-target effects are suspected .
Q. How does the compound’s stability under varying experimental conditions (pH, temperature, light) impact reproducibility?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal stability : Use DSC/TGA to identify decomposition thresholds (e.g., >150°C).
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- pH stability : Test in buffers (pH 2–12) to assess hydrolysis of ester or ether bonds. Store at 2–8°C in amber vials under inert gas to prolong shelf life .
Data Contradiction Analysis
Q. How to reconcile conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
Verify solvent and calibration standards (e.g., TMS for NMR).
Screen for residual solvents (e.g., DMF) via GC-MS , which may shift peaks.
Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to identify likely impurities or conformational isomers .
Reproduce synthesis with strict anhydrous/anaerobic conditions to rule out oxidation byproducts.
Experimental Design Considerations
Q. What in silico tools are recommended for predicting physicochemical properties or toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
